1-(ethylsulfonyl)-4-(1-piperidinylcarbonyl)piperidine
Overview
Description
1-(ethylsulfonyl)-4-(1-piperidinylcarbonyl)piperidine, also known as EPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPP belongs to the class of piperidine compounds, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-4-(1-piperidinylcarbonyl)piperidine is not fully understood, but it is believed to involve the modulation of ion channels in the central nervous system. This compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals and the generation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce seizure activity in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(ethylsulfonyl)-4-(1-piperidinylcarbonyl)piperidine in laboratory experiments is its high selectivity for voltage-gated sodium channels. This allows researchers to study the specific role of these channels in various biological processes. However, one limitation of using this compound is its relatively low potency compared to other sodium channel blockers.
Future Directions
There are several potential future directions for research on 1-(ethylsulfonyl)-4-(1-piperidinylcarbonyl)piperidine. One area of interest is the development of more potent analogs of this compound that could be used as therapeutic agents. Another area of interest is the study of the long-term effects of this compound on the nervous system, particularly with regard to its potential for neuroprotection. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its potential for use in the treatment of neurological disorders.
Scientific Research Applications
1-(ethylsulfonyl)-4-(1-piperidinylcarbonyl)piperidine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain, epilepsy, and other neurological disorders.
properties
IUPAC Name |
(1-ethylsulfonylpiperidin-4-yl)-piperidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-2-19(17,18)15-10-6-12(7-11-15)13(16)14-8-4-3-5-9-14/h12H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIMHDMNMHNVDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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